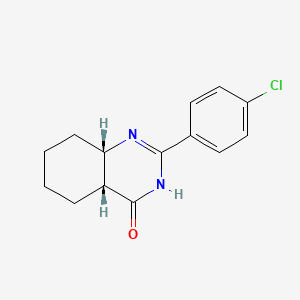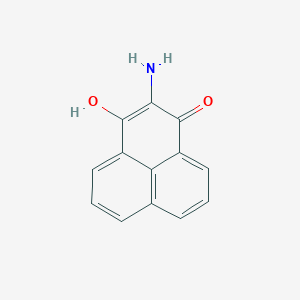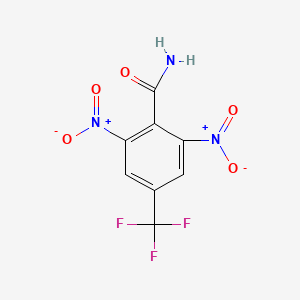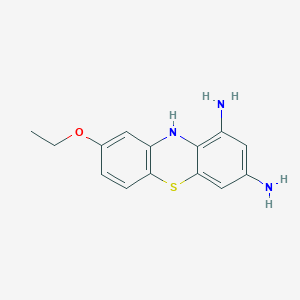
L-Tyrosylglycylglycyl-L-phenylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosylglycylglycyl-L-phenylalaninamide is a synthetic peptide composed of the amino acids tyrosine, glycine, and phenylalanine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosylglycylglycyl-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity of the final product.
化学反応の分析
Types of Reactions
L-Tyrosylglycylglycyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or periodate (IO₄⁻) are used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Conditions involving strong nucleophiles like hydroxide ions (OH⁻) or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of dopaquinone derivatives.
Reduction: Cleavage of disulfide bonds, leading to linear peptides.
Substitution: Modified peptides with altered side chains or backbone structures.
科学的研究の応用
L-Tyrosylglycylglycyl-L-phenylalaninamide has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent in drug design and delivery systems.
Industry: Utilized in the development of biomaterials and nanotechnology applications.
作用機序
The mechanism of action of L-Tyrosylglycylglycyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can mimic natural substrates or inhibitors, modulating biological pathways. For instance, it may bind to enzyme active sites, altering catalytic activity and influencing metabolic processes.
類似化合物との比較
Similar Compounds
L-Tyrosine: A precursor amino acid with roles in protein synthesis and neurotransmitter production.
L-Phenylalanine: An essential amino acid involved in the biosynthesis of tyrosine and various neurotransmitters.
Glycylglycine: A dipeptide used in biochemical studies and as a buffer component.
Uniqueness
L-Tyrosylglycylglycyl-L-phenylalaninamide is unique due to its specific sequence and structure, which confer distinct biochemical properties. Its combination of aromatic and aliphatic amino acids allows for versatile interactions with biological molecules, making it a valuable tool in research and industrial applications.
特性
CAS番号 |
64021-96-1 |
|---|---|
分子式 |
C22H27N5O5 |
分子量 |
441.5 g/mol |
IUPAC名 |
(2S)-2-amino-N-[2-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C22H27N5O5/c23-17(10-15-6-8-16(28)9-7-15)22(32)26-12-19(29)25-13-20(30)27-18(21(24)31)11-14-4-2-1-3-5-14/h1-9,17-18,28H,10-13,23H2,(H2,24,31)(H,25,29)(H,26,32)(H,27,30)/t17-,18-/m0/s1 |
InChIキー |
MPEPYGFEKYCWQI-ROUUACIJSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




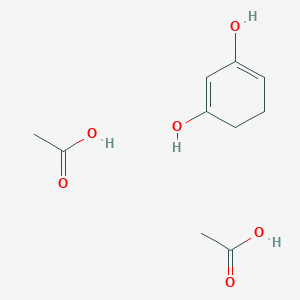
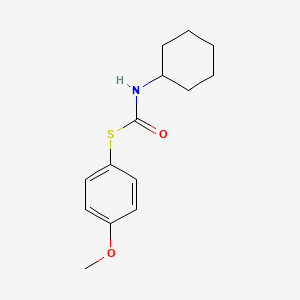
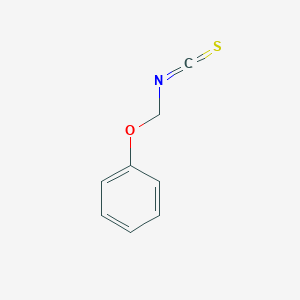
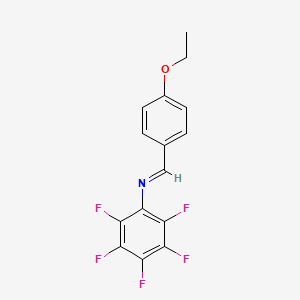
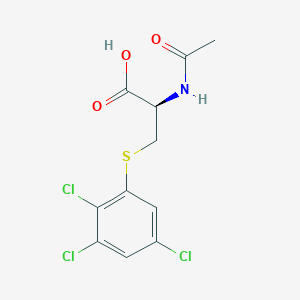

![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
